5-Bromo-N-hydroxy-2-morpholinopyrimidine-4-carboxamide
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Overview
Description
5-Bromo-N-hydroxy-2-morpholinopyrimidine-4-carboxamide is a chemical compound with the molecular formula C₉H₁₁BrN₄O₃ and a molecular weight of 303.11 g/mol . It is used primarily in research and development, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 5-Bromo-N-hydroxy-2-morpholinopyrimidine-4-carboxamide involves several stepsThe reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and reagents like n-butyllithium (n-BuLi) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
5-Bromo-N-hydroxy-2-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Bromo-N-hydroxy-2-morpholinopyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-hydroxy-2-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-N-hydroxy-2-morpholinopyrimidine-4-carboxamide can be compared with other similar compounds, such as:
5-Bromo-2-hydroxy-4-methylpyridine: This compound has a similar bromine and hydroxy substitution pattern but differs in its overall structure and applications.
5-Bromoindole derivatives: These compounds share the bromine substitution but have different core structures and biological activities.
Properties
Molecular Formula |
C9H11BrN4O3 |
---|---|
Molecular Weight |
303.11 g/mol |
IUPAC Name |
5-bromo-N-hydroxy-2-morpholin-4-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C9H11BrN4O3/c10-6-5-11-9(12-7(6)8(15)13-16)14-1-3-17-4-2-14/h5,16H,1-4H2,(H,13,15) |
InChI Key |
HHOVNWHGBIJOJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)C(=O)NO)Br |
Origin of Product |
United States |
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